![molecular formula C11H11ClN2O2 B12896493 (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate](/img/structure/B12896493.png)
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate
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Overview
Description
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate typically involves the reaction of appropriate pyrazole derivatives with benzoic acid or its derivatives. One common method includes the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have indicated that (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate demonstrates activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for antibacterial activity. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
Herbicidal Properties
The compound has been evaluated for its herbicidal efficacy against a range of weeds. Its mode of action typically involves the inhibition of specific enzymes involved in plant growth.
Data Table: Herbicidal Efficacy
Weed Species | Concentration (g/ha) | Efficacy (%) |
---|---|---|
Amaranthus retroflexus | 100 | 85 |
Cynodon dactylon | 200 | 90 |
Echinochloa crus-galli | 150 | 80 |
This table summarizes the effectiveness of this compound in controlling common weed species, indicating a promising application in agriculture .
Pest Control
The compound has been investigated for its insecticidal properties against agricultural pests. Its effectiveness is attributed to its ability to disrupt the nervous system of insects.
Case Study:
A field trial conducted on cotton crops demonstrated that applications of this compound significantly reduced populations of Helicoverpa armigera, a major pest affecting cotton yields. The results showed a reduction in pest numbers by over 70% within two weeks post-treatment .
Mechanism of Action
The mechanism of action of (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dihydro-1H-pyrazol-3-yl)methyl benzoate
- (2-Chloro-1H-pyrazol-3-yl)methyl benzoate
- (2,5-Dihydro-1H-pyrazol-3-yl)methyl acetate
Uniqueness
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets and can be exploited in the design of new compounds with desired properties.
Biological Activity
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles, as a class, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a pyrazole ring and a benzoate moiety, which may contribute to its biological activity by interacting with various biological targets.
1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds related to this compound have shown inhibitory effects against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
Case Study:
In a study assessing the cytotoxicity of several pyrazole derivatives on human cancer cell lines, it was found that certain modifications to the pyrazole structure enhanced activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .
Research Findings:
In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin. This suggests a promising therapeutic role in managing inflammatory conditions .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. This compound has shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
Pseudomonas aeruginosa | 12 |
These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in inflammation and tumor progression.
- Cell Cycle Arrest: Some studies suggest that pyrazole derivatives induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Reactive Oxygen Species (ROS) Modulation: Pyrazoles can influence oxidative stress pathways, contributing to their anticancer and antimicrobial effects.
Properties
Molecular Formula |
C11H11ClN2O2 |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
(2-chloro-1,5-dihydropyrazol-3-yl)methyl benzoate |
InChI |
InChI=1S/C11H11ClN2O2/c12-14-10(6-7-13-14)8-16-11(15)9-4-2-1-3-5-9/h1-6,13H,7-8H2 |
InChI Key |
JDSRESVFEANBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N(N1)Cl)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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